molecular formula C11H9ClFNO3S B7360806 N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide

N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide

Cat. No.: B7360806
M. Wt: 289.71 g/mol
InChI Key: KBPXRRNCFWAWIN-UHFFFAOYSA-N
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Description

N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry. This compound is characterized by the presence of a furan ring, a sulfonamide group, and a substituted phenyl ring with chlorine, fluorine, and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide typically involves the reaction of 6-chloro-3-fluoro-2-methylaniline with furan-3-sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane or chloroform and are conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid, which is essential for the growth and replication of certain microorganisms. This mechanism underlies its potential antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(4-fluoro-2-methylphenyl)pyridine-3-sulfonamide
  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)pyridine-3-sulfonamide

Uniqueness

N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide is unique due to the presence of the furan ring, which can impart different chemical and biological properties compared to similar compounds with pyridine or other aromatic rings

Properties

IUPAC Name

N-(6-chloro-3-fluoro-2-methylphenyl)furan-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClFNO3S/c1-7-10(13)3-2-9(12)11(7)14-18(15,16)8-4-5-17-6-8/h2-6,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBPXRRNCFWAWIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1NS(=O)(=O)C2=COC=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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